2,3-Dihydroxy-4-(1-methylethyl)benzoic acid
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Overview
Description
2,3-dihydroxy-p-cumic acid is a dihydroxybenzoic acid. It derives from a p-cumic acid. It is a conjugate acid of a 2,3-dihydroxy-p-cumate.
Scientific Research Applications
Spectroscopic Analysis and Structural Properties
- Research into salicylic acid derivatives, which include compounds structurally related to 2,3-dihydroxy-4-(1-methylethyl)benzoic acid, has shown that their spectral characteristics and structural properties can be extensively analyzed using FT-IR and NMR spectroscopy. This includes analyzing their molecular structures and spatial orientation of protons in various derivatives (Takač & Vikić Topić, 2004).
Biological Activity and Applications
- Several studies have identified biological activities associated with benzoic acid derivatives, like antimicrobial and molluscicidal activities. This includes research on compounds like 4-hydroxy-3-(3-methyl-2-butenyl)-benzoic acid and its derivatives, indicating potential applications in biological and environmental contexts (Orjala et al., 1993).
Synthesis and Characterization
- The synthesis and characterization of benzoic acid derivatives, including those structurally related to this compound, have been a focus of research. Studies have detailed methods for synthesizing specific derivatives and analyzing their properties through various spectroscopic techniques (Taylor et al., 1996).
Electrophoresis and Radical Scavenging Studies
- Capillary electrophoresis and electrochemical detection have been used to study compounds like 2,3-dihydroxy benzoic acid, which is structurally similar to this compound. This research helps in understanding their role in scavenging free radicals and their potential applications in antioxidant studies (Cao, Chu, & Ye, 2003).
Application in Polymer Science
- Benzoic acid derivatives have been used as dopants in the synthesis of polyaniline, a conductive polymer. This includes using derivatives like 2-hydroxybenzoic acid, which share structural similarities with this compound. These dopants significantly influence the properties of the resulting polyaniline, including its conductivity (Amarnath & Palaniappan, 2005).
Bioactive Compounds from Marine-Derived Fungi
- Research into marine-derived fungi has led to the discovery of new phenyl ether derivatives structurally related to benzoic acids. These compounds, such as 3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid, have shown significant antioxidant activities, suggesting their potential in medicinal and pharmaceutical applications (Xu et al., 2017).
Metabolic Pathways in Bacteria
- The metabolism of benzoic acid by bacteria has been studied, with findings suggesting that compounds like 2,3-dihydroxybiphenyl, closely related to this compound, play a role in this process. This research contributes to a broader understanding of bacterial metabolism and its applications in bioremediation and environmental science (Catelani et al., 1973).
Properties
CAS No. |
19420-61-2 |
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Molecular Formula |
C10H12O4 |
Molecular Weight |
196.2 g/mol |
IUPAC Name |
2,3-dihydroxy-4-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C10H12O4/c1-5(2)6-3-4-7(10(13)14)9(12)8(6)11/h3-5,11-12H,1-2H3,(H,13,14) |
InChI Key |
ZHDLAGPONFNQMZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=C(C=C1)C(=O)O)O)O |
Canonical SMILES |
CC(C)C1=C(C(=C(C=C1)C(=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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